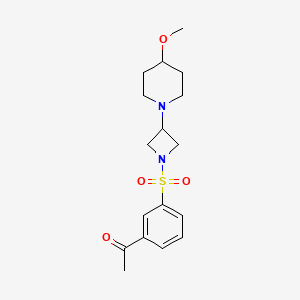
N-(2H-1,3-benzodioxol-5-yl)-3-pentanamido-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2H-1,3-benzodioxol-5-yl)-3-pentanamido-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a benzofuran ring, and an amide linkage, making it a subject of study for its chemical reactivity and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-pentanamido-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the benzodioxole and benzofuran rings separately, followed by their coupling through amide bond formation. Key reagents often used in these reactions include palladium catalysts for cross-coupling reactions, and various amines and carboxylic acids for amide bond formation .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-3-pentanamido-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole and benzofuran rings can be oxidized under specific conditions.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-) under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
N-(2H-1,3-benzodioxol-5-yl)-3-pentanamido-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting cancer cells under glucose starvation conditions.
Mecanismo De Acción
The mechanism by which N-(2H-1,3-benzodioxol-5-yl)-3-pentanamido-1-benzofuran-2-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit mitochondrial membrane potential in tumor cells, leading to cell death under glucose starvation conditions. This suggests its potential as an antitumor agent by targeting the metabolic vulnerabilities of cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide: Another compound with a benzodioxole moiety, studied for its anticancer properties.
2-(6-benzoyl-2H-1,3-benzodioxol-5-yl)acetic acid: Known for its COX inhibitory activity and potential anti-inflammatory effects.
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-3-pentanamido-1-benzofuran-2-carboxamide is unique due to its specific combination of benzodioxole and benzofuran rings, which confer distinct chemical reactivity and biological activity. Its ability to target mitochondrial function under glucose starvation conditions sets it apart from other similar compounds .
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(pentanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-2-3-8-18(24)23-19-14-6-4-5-7-15(14)28-20(19)21(25)22-13-9-10-16-17(11-13)27-12-26-16/h4-7,9-11H,2-3,8,12H2,1H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLBMXLCPPABJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-benzyl-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B2703552.png)
![7-(4-chlorophenyl)-3-(2-fluorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2703554.png)
![1-(3,4-Dimethylphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea](/img/structure/B2703556.png)
![3-(Benzyloxy)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2703558.png)



![3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2703562.png)
![(E)-3-(2-Chloropyridin-4-yl)-N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]prop-2-enamide](/img/structure/B2703565.png)




![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-acetic acid](/img/structure/B2703574.png)
